REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][C:8]3[CH:14]=[C:13]([C:15](=[CH2:19])[C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:9]=3[O:10][C:2]=12.[H][H]>[OH-].[Na+].[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][C:8]3[CH:14]=[C:13]([CH:15]([CH3:19])[C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:9]=3[O:10][C:2]=12 |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Raney nickel is removed by filtration
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |